4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-(methoxymethyl)-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2O/c1-6(2)11-8(5-12-3)7(9)4-10-11/h4,6H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLYLVBLAIOCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Br)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Strategies for 4 Bromo 1 Isopropyl 5 Methoxymethyl 1h Pyrazole
Retrosynthetic Dissection and Identification of Key Precursors
A retrosynthetic analysis of 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole allows for the logical disconnection of the molecule into simpler, more readily available starting materials. The primary disconnections involve the formation of the pyrazole (B372694) ring and the introduction of the bromo, isopropyl, and methoxymethyl substituents.
The C-Br bond at the C4 position can be retrosynthetically disconnected via an electrophilic bromination reaction. This points to a precursor molecule of 1-isopropyl-5-(methoxymethyl)-1H-pyrazole. This precursor already contains the desired N1 and C5 substituents.
Further disconnection of the pyrazole ring itself suggests two primary synthetic routes: a cyclocondensation approach or a [3+2] cycloaddition.
Cyclocondensation Route: This common method for pyrazole synthesis involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. For our target, this would involve the condensation of a suitably substituted 1,3-dicarbonyl precursor with isopropylhydrazine. The key 1,3-dicarbonyl precursor would need to contain the methoxymethyl group at the appropriate position. A plausible precursor is 1-methoxy-4-methoxyacetyl-2-butanone.
[3+2] Cycloaddition Route: This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves a nitrile imine and an alkyne or a diazoalkane and an alkene followed by oxidation. A potential disconnection here would involve the reaction of a nitrile imine derived from an isopropylhydrazonoyl halide with an alkyne bearing a methoxymethyl group, such as 3-methoxy-1-propyne.
Based on this analysis, the key precursors for the synthesis of this compound can be identified as:
| Precursor Type | Specific Examples |
| Hydrazine Derivative | Isopropylhydrazine |
| 1,3-Dicarbonyl Precursor | 1-methoxy-4-methoxyacetyl-2-butanone |
| Alkyne Dipolarophile | 3-methoxy-1-propyne |
| Nitrile Imine Precursor | N-isopropyl-2-oxopropanohydrazonoyl chloride |
| Brominating Agent | N-Bromosuccinimide (NBS) |
Methodologies for Pyrazole Ring Formation
The formation of the pyrazole ring is the cornerstone of the synthesis. Both cyclocondensation and cycloaddition reactions offer viable pathways, each with its own advantages and challenges regarding regioselectivity and functional group tolerance.
Cyclocondensation Approaches
The condensation of 1,3-dicarbonyl compounds with hydrazines is one of the most classical and widely used methods for pyrazole synthesis. researchgate.netrsc.org The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can, however, lead to the formation of regioisomers. The regioselectivity is influenced by the steric and electronic nature of the substituents on both reactants and the reaction conditions.
In the context of synthesizing 1-isopropyl-5-(methoxymethyl)-1H-pyrazole, the reaction between a precursor like 1-methoxy-4-methoxyacetyl-2-butanone and isopropylhydrazine would be the key step. The regiochemical outcome would depend on the initial nucleophilic attack of the hydrazine nitrogens onto the two carbonyl groups of the diketone. Generally, the more sterically hindered nitrogen of isopropylhydrazine might preferentially attack the less sterically hindered carbonyl group, influencing the final substitution pattern on the pyrazole ring.
[3+2] Cycloaddition Reactions
[3+2] cycloaddition reactions provide a powerful and often highly regioselective method for the construction of five-membered heterocyclic rings like pyrazoles. rsc.orgacs.orgresearchgate.netmdpi.com This approach involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile).
One common strategy involves the reaction of nitrile imines with alkynes. Nitrile imines are typically generated in situ from hydrazonoyl halides by treatment with a base. For the synthesis of our target precursor, a nitrile imine generated from an N-isopropylhydrazonoyl halide could react with 3-methoxy-1-propyne. The regioselectivity of this cycloaddition is generally high and predictable based on frontier molecular orbital theory.
Another [3+2] cycloaddition approach is the reaction of diazoalkanes with alkenes, which initially forms a pyrazoline that can be subsequently oxidized to the pyrazole. This method offers an alternative route, although it requires an additional oxidation step.
Green Chemistry Approaches in Pyrazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrazoles, to develop more environmentally benign and sustainable processes. researchgate.netresearchgate.netnih.govresearchgate.netbenthamdirect.comthieme-connect.comjetir.org These approaches focus on the use of safer solvents, renewable starting materials, catalysts, and energy-efficient reaction conditions.
Key green chemistry strategies applicable to pyrazole synthesis include:
Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating.
Ultrasonic irradiation: Sonication can also enhance reaction rates and yields in pyrazole synthesis.
Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids is a central theme in green chemistry. acs.org Water, in particular, has been explored as a solvent for pyrazole synthesis, often with the aid of surfactants or phase-transfer catalysts.
Catalyst-free and solvent-free reactions: In some cases, pyrazole synthesis can be carried out under solvent-free conditions, for example, by grinding the reactants together, which minimizes waste.
Multicomponent reactions: One-pot multicomponent reactions are highly atom-economical and efficient as they combine several synthetic steps without the need for isolating intermediates. Several green multicomponent syntheses of pyrazoles have been reported. researchgate.net
These green methodologies offer promising alternatives to traditional synthetic routes, contributing to more sustainable chemical manufacturing.
Introduction and Regioselective Functionalization of Substituents
Following the construction of the pyrazole core, the introduction of the bromo substituent at the C4 position is a critical step. The regioselectivity of this functionalization is paramount to obtaining the desired product.
Strategies for Bromination at C4
The C4 position of the pyrazole ring is generally susceptible to electrophilic substitution. The bromination of pyrazoles can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used and effective reagent for the regioselective bromination of pyrazoles at the C4 position. nih.govresearchgate.netwikipedia.orgorganic-chemistry.org The reaction is often carried out in a suitable solvent like chloroform (B151607) or carbon tetrachloride, and can be initiated by light or a radical initiator. nih.govwikipedia.org
The mechanism of bromination with NBS can proceed through either a radical or an electrophilic pathway, depending on the reaction conditions. For aromatic heterocycles like pyrazole, an electrophilic aromatic substitution mechanism is often operative, potentially catalyzed by a small amount of acid. youtube.com The electron-donating nature of the pyrazole ring activates the C4 position towards electrophilic attack.
Stereoselective Introduction of the Isopropyl Moiety
While the isopropyl group is achiral and its introduction is not stereoselective, the term can be interpreted as achieving high regioselectivity during the N-alkylation of an unsymmetrical pyrazole precursor. Attaching the isopropyl group to the desired nitrogen (N1) is a critical challenge, as alkylation of pyrazoles can often yield a mixture of N1 and N2 isomers.
The primary methods for introducing the N-isopropyl group are direct cyclocondensation using isopropylhydrazine or post-cyclization N-alkylation of a pre-formed pyrazole ring. The latter approach generally offers better control.
Post-Cyclization N-Alkylation: This is the most common strategy. The reaction involves treating a 4-bromo-5-(methoxymethyl)-1H-pyrazole intermediate with an isopropyl electrophile, such as 2-bromopropane (B125204) or isopropyl triflate, under basic conditions. The regiochemical outcome is heavily influenced by steric hindrance; the alkylating agent will preferentially attack the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org In the case of a 5-substituted pyrazole, the N1 position is less encumbered, favoring the desired product. A systematic study on 3-substituted pyrazoles demonstrated that using a potassium carbonate (K2CO3) base in a dimethyl sulfoxide (B87167) (DMSO) solvent system achieves high regioselectivity for the N1 position. acs.org
Enzymatic Alkylation: For unparalleled selectivity, biocatalytic methods represent a sophisticated strategy. Engineered enzymes, such as modified methyltransferases, can perform N-alkylation using simple haloalkanes with exceptional regioselectivity (>99%), offering a green and highly precise alternative to traditional chemical methods. nih.govnih.gov
Direct Cyclocondensation: Synthesizing the pyrazole ring using isopropylhydrazine is another route. google.com However, reactions involving bulkier alkyl hydrazones, like isopropylhydrazine, can be sluggish and require elevated temperatures, potentially leading to lower yields compared to post-cyclization alkylation. orgsyn.org
Installation of the Methoxymethyl Group at C5
The methoxymethyl moiety can be introduced either by building the pyrazole ring from a precursor already containing this group or by functionalizing a pre-formed pyrazole at the C5 position.
Functionalization of a Pyrazole Core: A common strategy for functionalizing heteroaromatic rings is through metalation. A pyrazole intermediate, such as 4-bromo-1-isopropyl-1H-pyrazole, could undergo deprotonation at the C5 position using a strong base like n-butyllithium (n-BuLi). researchgate.net The resulting 5-lithiated pyrazole is a potent nucleophile that can react with chloromethyl methyl ether (MOM-Cl) to install the methoxymethyl group. A plausible two-step sequence involves the initial formation of a (pyrazol-5-yl)methanol derivative by reacting the lithiated intermediate with formaldehyde, followed by etherification with a methylating agent (e.g., methyl iodide) under Williamson ether synthesis conditions. Syntheses of 3-(chloromethyl) and 3-(2-chloroethyl)pyrazoles have been reported as flexible routes to other functionalized pyrazoles, highlighting the utility of halogenated intermediates in building side chains. nih.gov
Synthesis from Pre-functionalized Fragments: An alternative approach involves the Knorr pyrazole synthesis, where a 1,3-dicarbonyl compound is condensed with a hydrazine. mdpi.com For this target, the synthesis would require a precursor such as 1-bromo-4-methoxy-3-oxobutanal or a related β-keto ester. This fragment would then be cyclized with isopropylhydrazine to form the desired pyrazole ring with the methoxymethyl group already in place.
Optimization of Reaction Conditions and Process Efficiency
Optimizing reaction parameters is crucial for maximizing yield, minimizing side products, and ensuring scalability. The choice of catalyst and solvent systems, along with the application of modern process technologies, profoundly impacts the synthesis of substituted pyrazoles.
The selection of catalysts and solvents is critical for controlling reaction pathways, particularly in steps involving cyclocondensation and N-alkylation where regioselectivity is a concern.
Catalyst Systems:
Acid Catalysis: Brønsted acids like camphorsulfonic acid (CSA) have been shown to effectively catalyze the N-alkylation of pyrazoles using trichloroacetimidates as electrophiles. mdpi.comsemanticscholar.org
Base Catalysis: Inorganic bases such as K2CO3 and cesium carbonate are widely used to deprotonate the pyrazole nitrogen for subsequent alkylation. acs.orgresearchgate.net
Lewis Acid Catalysis: Magnesium-based Lewis acids, such as MgBr2, have been developed to direct the alkylation of 3-substituted pyrazoles specifically to the N2 position, demonstrating the power of catalysts to override inherent steric preferences. thieme-connect.com
Phase Transfer Catalysis: Using catalysts like 18-crown-6 (B118740) in a two-phase system can facilitate N-alkylation under mild, solvent-free conditions, offering a greener process. researchgate.net
Solvent Effects: The polarity and protic nature of the solvent can dramatically influence the regiochemical outcome of pyrazole synthesis. In the cyclocondensation of non-symmetrical 1,3-diketones with hydrazines, fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly enhance regioselectivity compared to traditional solvents like ethanol. conicet.gov.ar Similarly, aprotic polar solvents like DMSO and DMF are often preferred for N-alkylation reactions, as they effectively solvate the base and promote the desired SN2 reaction. acs.org The choice between protic and aprotic solvents can be the determining factor in which regioisomer is formed as the major product. researchgate.net
| Entry | Solvent | Temperature (°C) | Ratio of Regioisomers (N1-Me : N2-Me) |
|---|---|---|---|
| 1 | Ethanol (EtOH) | 80 | 85:15 |
| 2 | 2,2,2-Trifluoroethanol (TFE) | 75 | 94:6 |
| 3 | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 60 | 97:3 |
Modern process technologies such as microwave synthesis and continuous flow chemistry offer significant advantages over traditional batch methods, including dramatically reduced reaction times, improved yields, and enhanced safety and scalability. researchgate.net
Microwave-Assisted Synthesis: The application of microwave irradiation can accelerate pyrazole synthesis by orders of magnitude. researchgate.net Reactions that typically require hours of refluxing under conventional heating can often be completed in minutes. dergipark.org.trpsu.edu For instance, microwave-assisted cyclocondensations of β-keto esters with hydrazines and subsequent functionalizations, such as bromination with N-bromosuccinimide (NBS), have been reported to proceed rapidly and in high yield. dergipark.org.trnih.govnih.gov
Flow Chemistry: Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reproducibility and safety, especially when handling hazardous reagents. mdpi.com Multi-step, "telescoped" syntheses can be performed in a continuous assembly line, where intermediates are generated and consumed in sequential reactor coils without isolation. mit.edugalchimia.com This approach is highly efficient for producing libraries of functionalized pyrazoles and enables rapid process optimization. A two-stage flow synthesis of pyrazoles from acetophenones, for example, reduced a multi-hour batch process to a residence time of just minutes. galchimia.com
| Method | Reaction Time | Yield | Key Advantage |
|---|---|---|---|
| Batch | 9 hours | ~80-85% | Simple setup |
| Flow | 16 minutes | ~80-85% | Drastic time reduction, scalability |
Divergent and Convergent Synthetic Pathways
Convergent Synthesis: This strategy involves preparing complex molecular fragments separately and then combining them in the final stages of the synthesis. A convergent approach for the target molecule could involve the synthesis of a pre-functionalized 1,3-dicarbonyl equivalent containing the bromo and methoxymethyl precursors, which is then condensed with isopropylhydrazine. While efficient in principle, this approach can be limited by the stability and accessibility of the highly functionalized precursors. The majority of pyrazole syntheses, such as the Knorr reaction, are inherently convergent. beilstein-journals.org
Divergent Synthesis: A divergent strategy begins with a common, simple core structure that is sequentially functionalized to create a variety of different analogs, including the target molecule. rsc.orgnih.govmdpi.com This approach is highly valuable for medicinal chemistry, as it allows for the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies. For the target compound, a divergent pathway could start with a simple, commercially available pyrazole, such as 1H-pyrazole-5-carboxylic acid. This common intermediate would then undergo a series of reactions in a controlled sequence:
Reduction and Etherification: Reduction of the carboxylic acid to an alcohol, followed by methylation to form 5-(methoxymethyl)-1H-pyrazole.
N-Isopropylation: Regioselective alkylation at the N1 position with an isopropyl halide.
C4-Bromination: Electrophilic bromination at the electron-rich C4 position using a reagent like NBS.
This divergent approach provides flexibility, as the order of functionalization can be altered, and each intermediate serves as a branch point to synthesize other potentially valuable pyrazole derivatives. nih.gov
Derivatization Strategies and Analogue Synthesis Based on 4 Bromo 1 Isopropyl 5 Methoxymethyl 1h Pyrazole Scaffold
Design Principles for Structurally Diverse Pyrazole (B372694) Derivatives
The design of structurally diverse derivatives from the 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole scaffold is guided by several key principles aimed at exploring chemical space and achieving desired physicochemical and pharmacological properties. These principles often leverage the inherent reactivity and electronic nature of the pyrazole ring and its substituents.
A primary design strategy involves exploiting the C4-bromo functionality as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This position is electronically distinct within the pyrazole ring, making it amenable to selective chemical transformations. The choice of coupling partner is dictated by the desired properties of the final compound. For instance, introducing aromatic or heteroaromatic rings can modulate electronic properties, enhance stacking interactions with biological targets, or improve metabolic stability. The incorporation of alkyl, alkenyl, or alkynyl groups can alter the lipophilicity and conformational flexibility of the molecule.
Another key principle is the modification of the N1-isopropyl group. While this group provides steric bulk and influences the orientation of other substituents, its replacement with other alkyl or aryl groups can fine-tune the steric and electronic environment around the pyrazole core. This can be critical for optimizing interactions with biological targets.
The C5-methoxymethyl group also presents opportunities for derivatization. Modification of this group can introduce new functional handles for further reactions or directly contribute to the biological activity of the resulting analogues. For example, ether cleavage followed by derivatization of the resulting alcohol can lead to a variety of esters, ethers, or other functional groups, thereby expanding the structural diversity of the library.
Structure-activity relationship (SAR) studies form the cornerstone of rational drug design. By systematically varying the substituents at each of these positions, it is possible to build a comprehensive understanding of how different structural features influence the desired activity. Computational modeling and quantitative structure-activity relationship (QSAR) studies can further guide the design of novel derivatives with enhanced potency and selectivity. acs.org
Functionalization at Peripheral Positions
The peripheral positions of the this compound scaffold—namely the C4-bromo, N1-isopropyl, and C5-methoxymethyl groups—offer distinct opportunities for chemical modification to generate a library of diverse analogues.
The C4-bromo position is the most versatile site for functionalization. The carbon-bromine bond is readily activated by transition metal catalysts, enabling a wide range of cross-coupling reactions. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the introduction of a vast array of aryl and heteroaryl groups by coupling the 4-bromopyrazole with boronic acids or esters. researchgate.netmdpi.comresearcher.life This is a powerful method for creating biaryl structures with tunable electronic and steric properties.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the C4 position and a terminal alkyne, catalyzed by palladium and copper complexes. nih.gov The resulting alkynylpyrazoles are valuable intermediates that can undergo further transformations.
Heck Coupling: The Heck reaction enables the introduction of alkenyl substituents at the C4 position by reacting the 4-bromopyrazole with an alkene in the presence of a palladium catalyst.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of primary or secondary amines at the C4 position.
Lithiation-Substitution: An alternative to cross-coupling is the use of organolithium reagents. rsc.orgrsc.orgsci-hub.mk Halogen-metal exchange at the C4 position using reagents like n-butyllithium or t-butyllithium at low temperatures generates a highly reactive 4-lithiopyrazole intermediate. growingscience.comnih.gov This intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, and silyl (B83357) groups.
Functionalization of the N1-isopropyl group is less straightforward due to the stability of the N-C bond. However, C-H activation strategies catalyzed by transition metals are emerging as a powerful tool for the functionalization of C(sp3)-H bonds, which could potentially be applied to the isopropyl group. nih.gov
The C5-methoxymethyl group provides a handle for further modification. The ether linkage can be cleaved under appropriate conditions to yield the corresponding hydroxymethyl derivative. This alcohol can then be subjected to a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to esters and other ethers, thereby introducing further diversity.
| Reaction Type | Reagents and Conditions | Functional Group Introduced at C4 |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/heteroaryl |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Alkynyl |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenyl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino |
| Lithiation-Substitution | Organolithium reagent, then electrophile | Various (e.g., -CHO, -COR, -COOH) |
Synthesis of Fused Pyrazole Systems
The this compound scaffold is an excellent precursor for the synthesis of various fused heterocyclic systems. These bicyclic and polycyclic structures are of significant interest in medicinal chemistry as they often exhibit unique biological activities. The C4-bromo and an adjacent functional group (either pre-existing or introduced) are key to these cyclization strategies.
One of the most common strategies involves the introduction of a suitable functional group at the C4 position via the methods described in the previous section, followed by an intramolecular cyclization reaction.
A prominent example is the synthesis of pyrazolo[3,4-d]pyrimidines . imist.mamdpi.commdpi.comresearchgate.neteurjchem.com This can be achieved by first introducing an amino group at the C4 position via Buchwald-Hartwig amination. The resulting 4-aminopyrazole can then be cyclized with various one-carbon synthons like formamide, orthoformates, or formic acid to construct the pyrimidine (B1678525) ring. imist.ma Alternatively, a cyano group can be introduced at C4, which can then be elaborated and cyclized to form the fused pyrimidine ring.
Similarly, pyrazolo[3,4-b]pyridines can be synthesized from the 4-bromopyrazole scaffold. nih.govnih.govsemanticscholar.orgresearchgate.net A common approach involves a Suzuki or Stille coupling to introduce a 2-aminophenyl or a related pyridine (B92270) precursor at the C4 position. Subsequent intramolecular cyclization, often acid-catalyzed, leads to the formation of the fused pyridine ring. Another route involves the introduction of an acetylenic group at C4 via Sonogashira coupling, which can then undergo a cyclization reaction with a suitable nitrogen source.
The synthesis of other fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a] rsc.orgrsc.orgresearchgate.nettriazines , can also be envisioned. eurjchem.comnih.gov These syntheses typically involve the initial functionalization of the pyrazole core to introduce reactive handles that can participate in intramolecular cyclization reactions. The specific reaction conditions and cyclization partners will determine the nature of the resulting fused heterocyclic system. semanticscholar.org
| Fused System | General Synthetic Strategy |
| Pyrazolo[3,4-d]pyrimidine | 1. Introduction of an amino or cyano group at C4. 2. Cyclization with a one-carbon synthon. |
| Pyrazolo[3,4-b]pyridine | 1. Introduction of a 2-aminophenyl or related precursor at C4. 2. Intramolecular cyclization. |
| Other Fused Systems | Introduction of appropriate functional groups followed by intramolecular cyclization. |
Generation of Polyfunctionalized Pyrazole Ligands
Substituted pyrazoles are widely used as ligands in coordination chemistry due to the presence of two nitrogen atoms with different electronic properties. The this compound scaffold can be elaborated into a variety of polyfunctionalized ligands with potential applications in catalysis, materials science, and bioinorganic chemistry.
The generation of these ligands typically involves the introduction of additional donor atoms at specific positions on the pyrazole ring, allowing for the formation of bidentate, tridentate, or even polydentate coordination complexes with metal ions.
Bidentate ligands can be synthesized by introducing a coordinating group at the C4 position. For example, a pyridyl group can be introduced via a Suzuki coupling reaction, resulting in a ligand with two nitrogen donor atoms. Similarly, the introduction of a phosphine (B1218219) group at C4 can create a P,N-bidentate ligand.
To create tridentate ligands , further functionalization is required. rjptonline.org For instance, if a pyridyl group is present at C4, a second coordinating group could be introduced on the pyridyl ring or at another position on the pyrazole scaffold. The N1-isopropyl and C5-methoxymethyl groups, while not typically coordinating, can be modified to incorporate donor atoms. For example, demethylation of the methoxymethyl group to a hydroxymethyl group, followed by conversion to an amino or phosphino (B1201336) group, would introduce an additional coordination site.
The synthesis of bis(pyrazolyl)alkane or bis(pyrazolyl)borate type ligands is another important strategy. researchgate.net While the starting scaffold is a monosubstituted pyrazole, it can be functionalized and then coupled to create these multidentate ligand systems.
The steric and electronic properties of these ligands can be fine-tuned by varying the substituents on the pyrazole ring and the nature of the linking groups. The N1-isopropyl group on the parent scaffold will impart significant steric bulk, which can influence the coordination geometry and reactivity of the resulting metal complexes.
| Ligand Type | General Synthetic Approach |
| Bidentate (N,N) | Introduction of a pyridyl group at C4. |
| Bidentate (P,N) | Introduction of a phosphine group at C4. |
| Tridentate | Introduction of multiple coordinating groups at various positions. |
Exploration of Stereochemical Aspects in Derivatization
While the this compound scaffold itself is achiral, the introduction of chiral centers during derivatization opens up the possibility of creating stereoisomers with distinct biological activities. The exploration of stereochemical aspects is crucial in medicinal chemistry, as often only one enantiomer or diastereomer is responsible for the desired therapeutic effect.
Chiral centers can be introduced in several ways:
Asymmetric Synthesis: Chiral catalysts or auxiliaries can be used in reactions involving the pyrazole scaffold to control the stereochemical outcome. For example, in a Michael addition reaction to an α,β-unsaturated compound introduced at the C4 position, a chiral catalyst could favor the formation of one enantiomer over the other. rsc.org
Use of Chiral Building Blocks: Chiral starting materials can be incorporated into the pyrazole derivative. For instance, coupling a chiral boronic acid in a Suzuki reaction or reacting the lithiated pyrazole with a chiral electrophile will result in a chiral product.
Resolution of Racemates: If a racemic mixture is produced, it can be separated into its constituent enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Diastereoselective reactions can also be important when multiple chiral centers are present. mdpi.comresearchgate.net The relative configuration of these centers can significantly influence the biological activity. Careful selection of reagents and reaction conditions can allow for the selective synthesis of a particular diastereomer.
Comprehensive Spectroscopic and Diffraction Methodologies for Structural Elucidation
High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. High-field NMR provides superior resolution and sensitivity, which is critical for the detailed analysis of substituted pyrazole (B372694) systems.
Advanced 1H, 13C, and Heteronuclear NMR Techniques (e.g., COSY, HMQC, HMBC)
A complete NMR analysis of 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole would involve a series of one- and two-dimensional experiments to assign all proton and carbon signals and to establish connectivity within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups), the methoxymethyl group (a singlet for the OCH₃ and a singlet for the CH₂), and the lone proton on the pyrazole ring (a singlet). The chemical shifts of these protons provide initial information about their electronic environment.
¹³C NMR: The carbon NMR spectrum will reveal signals for each unique carbon atom in the molecule, including the three distinct carbons of the pyrazole ring, the carbons of the isopropyl group, and the carbons of the methoxymethyl substituent.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the isopropyl CH and CH₃ protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons in the isopropyl and methoxymethyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the isopropyl CH proton and the N1-attached pyrazole carbon, as well as between the methoxymethyl CH₂ protons and the C5 carbon of the pyrazole ring.
A hypothetical data table summarizing expected NMR data is presented below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| Pyrazole-H3 | Value | Value | C4, C5 |
| Isopropyl-CH | Value (septet) | Value | Pyrazole-N1-C, Isopropyl-CH₃ |
| Isopropyl-CH₃ | Value (doublet) | Value | Isopropyl-CH |
| Methoxymethyl-CH₂ | Value (singlet) | Value | Pyrazole-C5, Methoxymethyl-OCH₃ |
| Methoxymethyl-OCH₃ | Value (singlet) | Value | Methoxymethyl-CH₂ |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm the molecular formula, C₈H₁₃BrN₂O. The isotopic pattern observed for the molecular ion peak would be characteristic of a compound containing one bromine atom (a near 1:1 ratio for the M and M+2 peaks). Fragmentation analysis would likely show the loss of the isopropyl group or the methoxymethyl group, providing further structural confirmation.
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | Value | Value | C₈H₁₄BrN₂O⁺ |
| [M-C₃H₇]⁺ | Value | Value | C₅H₇BrN₂O⁺ |
| [M-CH₂OCH₃]⁺ | Value | Value | C₇H₁₀BrN₂⁺ |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Fingerprinting
Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a "fingerprint" of the functional groups present in a molecule. The spectra for this compound would be expected to show characteristic absorption bands for:
C-H stretching and bending vibrations from the alkyl groups.
C-O stretching from the ether linkage in the methoxymethyl group.
C=N and C=C stretching vibrations from the pyrazole ring.
C-Br stretching vibration at a lower frequency.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (alkyl) | 2850-3000 |
| C-O stretch (ether) | 1050-1150 |
| C=N/C=C stretch (pyrazole) | 1400-1600 |
| C-Br stretch | 500-600 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding or halogen bonding. This method provides incontrovertible proof of the compound's constitution and conformation in the solid state.
Chiroptical Spectroscopy (e.g., ECD, VCD) for Chiral Derivatives (If applicable)
As this compound is an achiral molecule, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable for its structural elucidation. These methods are used to determine the absolute configuration of chiral molecules.
No Published Theoretical Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific theoretical or computational chemistry studies corresponding to the compound this compound could be located. The CAS number for this compound is 1856088-55-5, and while it is listed by chemical suppliers, it does not appear in published research literature in the context of the requested computational analyses.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or specific analysis for the requested outline sections (6.1 through 6.5) for this particular molecule.
While computational methods such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Dynamics (MD) simulations, and Quantitative Structure-Reactivity Relationship (QSRR) investigations are commonly applied to pyrazole derivatives, the results of these studies are highly specific to the exact molecular structure being analyzed. Generating an article with fabricated data would be scientifically inaccurate.
Further research would be required to be conducted on this compound to generate the specific data requested in the prompt.
Theoretical and Computational Chemistry Studies of 4 Bromo 1 Isopropyl 5 Methoxymethyl 1h Pyrazole
In Silico Design and Prediction of Novel Pyrazole (B372694) Analogues
The in silico design of novel analogues of 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole represents a crucial step in modern drug discovery and materials science. By leveraging computational tools, researchers can predict the properties and potential activities of new molecules before their synthesis, saving significant time and resources. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are pivotal in this process, enabling the rational design of pyrazole derivatives with enhanced biological activities or desired physicochemical properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org For pyrazole derivatives, QSAR models can be developed to predict various activities, including anticancer, anti-inflammatory, antimicrobial, and hypoglycemic effects. researchgate.netijsdr.org
The process begins with the generation of a dataset of pyrazole analogues with known activities. For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its electronic, thermodynamic, spatial, and topological properties.
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives
| Descriptor Type | Examples | Description |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic distribution and reactivity of the molecule. mdpi.com |
| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule. |
| Topological | Wiener Index, Randic Index | Quantifies molecular branching and connectivity. |
| Thermodynamic | Enthalpy of Formation, Gibbs Free Energy | Describes the energetic properties of the molecule. |
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a QSAR model that correlates a selection of these descriptors with the observed biological activity. rjpbr.com Such models have been successfully used to predict the anticancer activities of pyrazole derivatives against various cancer cell lines. nih.gov
For designing novel analogues of this compound, a QSAR model would be invaluable. By analyzing the model, medicinal chemists can identify which structural features are most influential for a particular biological activity. For instance, a model might reveal that increasing the hydrophobicity at the N1-position (currently occupied by an isopropyl group) enhances activity, or that a specific electronic character at the C4-position (where the bromo group is located) is crucial. This understanding guides the rational design of new derivatives with potentially improved potency. researchgate.net The structural features identified in such analyses can be successfully used to design new pyrazole derivatives that exhibit excellent in silico activity. researchgate.net
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, it is used to predict how a small molecule (ligand), such as a pyrazole derivative, binds to the active site of a target protein. nih.gov
The process involves generating a three-dimensional model of the ligand and the target protein. The ligand is then placed in the active site of the protein in various possible conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction. researchgate.net
For the design of novel analogues of this compound, molecular docking can be used to screen a virtual library of derivatives against a specific biological target. For example, if the goal is to develop a new anticancer agent, the pyrazole analogues could be docked into the active site of a protein known to be involved in cancer progression, such as a receptor tyrosine kinase or a protein kinase. nih.gov
The docking results can provide valuable insights into the binding mode of the pyrazole derivatives. nih.gov For instance, the analysis might reveal that the methoxymethyl group at the C5-position forms a critical hydrogen bond with a specific amino acid residue in the active site, while the bromo group at the C4-position is involved in halogen bonding. The isopropyl group at the N1-position might fit into a hydrophobic pocket. This information can guide the design of new analogues with modifications that enhance these interactions, potentially leading to increased binding affinity and biological activity.
Table 2: Hypothetical Docking Scores and Key Interactions of Designed Analogues
| Compound | Modification from Parent Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Analogue 1 | Isopropyl group replaced with cyclopropyl | -8.5 | Enhanced hydrophobic interactions |
| Analogue 2 | Methoxymethyl group replaced with ethoxymethyl | -8.2 | Maintained hydrogen bonding |
| Analogue 3 | Bromo group replaced with chloro | -7.9 | Altered halogen bonding geometry |
| Analogue 4 | Phenyl group added at C4-position | -9.1 | Pi-stacking interactions with aromatic residues |
These computational approaches, QSAR and molecular docking, provide a powerful framework for the rational design and prediction of novel pyrazole analogues. nih.gov By integrating these in silico methods, researchers can prioritize the synthesis of the most promising compounds, thereby accelerating the discovery of new molecules with valuable therapeutic or material properties.
Applications of Pyrazole Derivatives in Advanced Chemical Systems Excluding Biomedical
Role as Ligands in Coordination Chemistry and Catalysis
Pyrazole (B372694) derivatives are widely utilized as ligands in coordination chemistry and catalysis due to their adaptable nature. mdpi.combohrium.com The presence of a pyrrole-type proton donor and a pyridine-type proton acceptor nitrogen atom allows for diverse coordination modes. mdpi.comnih.gov Protic pyrazoles, which are N-unsubstituted, have proven to be especially versatile ligands in materials chemistry and homogeneous catalysis because of their proton-responsive character. nih.govdntb.gov.ua
Design and Synthesis of Metal-Pyrazole Complexes
The design and synthesis of metal-pyrazole complexes are central to their application in catalysis. The flexible design possibilities, which arise from the straightforward construction of the pyrazole ring and subsequent N-functionalization, have led to a wide variety of complex structures. nih.gov These complexes are formed with a range of transition metals, including cobalt, copper, manganese, ruthenium, osmium, and titanium. rsc.orgnih.govresearchgate.netntu.edu.tw
A significant area of development involves pincer-type pyrazole ligands, such as 2,6-bis(1H-pyrazol-3-yl)pyridines, which rigidly position two protic pyrazole groups in a trans configuration. mdpi.comnih.gov The synthesis of these complexes often involves the reaction of a pyrazole derivative with a metal salt. researchgate.netnih.gov For example, cobalt complexes like [CoCl(μ-Cl)(Hpz(Ph))3]2 and [CoCl2(Hpz(Ph))4] have been synthesized from CoCl2 and 3-phenylpyrazole. nih.gov Similarly, ruthenium and osmium complexes have been prepared, demonstrating stepwise and reversible deprotonation of the pyrazole ligand. nih.gov The resulting pyrazolate anion can bridge multiple metal centers, leading to the formation of di- or polynuclear complexes. nih.gov
Catalytic Activity in Organic Transformations
Metal-pyrazole complexes exhibit significant catalytic activity in a variety of organic transformations. The specific activity is influenced by the nature of the pyrazole ligand, the metal center, and any coordinated anions. arabjchem.org
For instance, manganese complexes coordinated with pyrazole ligands have been established as an efficient catalytic system for transfer hydrogenations, showing exceptional tolerance for a wide array of functional groups. rsc.org Cobalt complexes with pyrazole ligands act as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) under mild conditions using aqueous H2O2. nih.gov Furthermore, combining titanium isopropoxide with a pyrazole ligand greatly enhances the catalytic activity for the ring-opening polymerization of L-lactide, producing high molecular mass polylactide (PLA). rsc.org
The table below summarizes selected catalytic applications of pyrazole-based metal complexes.
| Metal Complex System | Organic Transformation | Key Findings |
| Manganese (Mn) with Pyrazole Ligands | Transfer Hydrogenation | Establishes an efficient and highly tolerant catalytic system for a broad range of alcohols. rsc.org |
| Cobalt (Co) with 3-Phenylpyrazole | Peroxidative Oxidation of Cyclohexane | Catalyzes oxidation to cyclohexanol and cyclohexanone at room temperature with H2O2. nih.gov |
| Titanium Isopropoxide (TiOiPr4) with Pyrazole | Ring-Opening Polymerization of L-lactide | Significantly enhances catalytic activity compared to using TiOiPr4 alone, enabling PLA production. rsc.org |
| Copper (Cu) with Tripodal Pyrazole Ligands | Oxidation of Catechol to o-Quinone | The in-situ generated complexes effectively catalyze the oxidation using atmospheric dioxygen. arabjchem.org |
| Iridium (Ir) with Protic Pyrazoles | Asymmetric Transfer Hydrogenation of Ketones | The pyrazole additive is crucial for achieving high catalytic activity and enantioselectivity. nih.gov |
Integration into Functional Materials and Polymers
Beyond catalysis, pyrazole derivatives are integrated into functional materials where their unique structural and electronic properties are exploited. lifechemicals.com
Supramolecular Assembly and Host-Guest Chemistry
The ability of N-unsubstituted pyrazoles to act as both hydrogen bond donors and acceptors makes them exceptional candidates for designing supramolecular assemblies. researchgate.net This dual capability facilitates intermolecular interactions that can lead to the formation of various organized motifs in the solid state, including linear catemers and cyclic dimers, trimers, and tetramers. researchgate.netresearchgate.netnih.gov These non-covalent interactions are fundamental to supramolecular chemistry and play a critical role in crystal engineering. mdpi.com
Researchers have exploited these properties to construct self-assembled architectures with desired topologies. mdpi.com For example, pyrazole-based motifs have been rationally designed and coupled with BODIPY dyes to control supramolecular polymerization, leading to distinct J-aggregates and H-aggregates with unique formation mechanisms. rsc.org In some coordination compounds, hydrogen bonding combined with π-stacking interactions are crucial for solid-state stability, and pyrazole moieties can participate in creating host cavities for guest ions. mdpi.com
Optoelectronic and Photophysical Properties (if relevant to pyrazole class)
Appropriately substituted pyrazole derivatives can exhibit notable photophysical properties, making them relevant for optoelectronic applications. mdpi.comnih.gov While the basic pyrazole ring itself is not fluorescent, functionalization can lead to compounds with high fluorescence quantum yields, significant solvatochromic behavior, and large Stokes shifts. nih.govnih.gov
These properties have led to their investigation as materials for organic light-emitting diodes (OLEDs) and as chemosensors. nih.govresearchgate.net For instance, pyrazolyl-substituted diethylene derivatives have been studied as potential multifunctional materials for OLEDs. researchgate.net The introduction of electron-withdrawing groups like cyano groups can significantly alter the ionization potential and photoluminescence quantum yield, which is a key strategy for tuning material properties. researchgate.net The photophysical characteristics of some pyrazoline derivatives include efficient broadband photoluminescence that covers almost the entire visible spectrum. researchgate.net Fused pyrazoles are also considered an attractive scaffold in organic optoelectronic materials due to their planar structures and extended π-conjugation. nih.gov
As Building Blocks in Complex Organic Synthesis
The pyrazole ring is a fundamental building block in organic synthesis, providing a scaffold for creating a wide variety of more complex molecules. lifechemicals.comresearchgate.net The synthesis of the pyrazole nucleus itself is versatile, with common methods including the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines (the Knorr synthesis) or the [3+2] cycloaddition of diazo compounds with alkynes. mdpi.commdpi.comnih.govacs.org
Once formed, the pyrazole ring can be functionalized through various reactions. mdpi.com For example, bromo(hetero)arenes like 4-bromo-1-phenyl-1H-pyrazole serve as valuable starting materials for further modification via metalation or transition-metal-catalyzed cross-coupling reactions. mdpi.com This versatility allows pyrazoles to be used as key intermediates for synthesizing fused heterocyclic systems with diverse properties, such as pyranopyrazoles and pyrazolopyridines. mdpi.comresearchgate.net Enaminones containing a pyrazole moiety have also been used as key intermediates to construct a range of fused and substituted heterocyclic systems. nih.gov
Future Research Directions and Challenges in the Chemistry of 4 Bromo 1 Isopropyl 5 Methoxymethyl 1h Pyrazole
Development of Sustainable and Atom-Economical Synthetic Routes
A primary challenge in contemporary chemical synthesis is the development of environmentally benign and efficient processes. Traditional methods for synthesizing substituted pyrazoles often involve multiple steps, harsh reagents, and the generation of significant waste. Future research for a molecule like 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole will undoubtedly focus on green chemistry principles.
Key areas of development include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the final product, incorporating most or all of the atoms from the reactants. mdpi.comrsc.orgacs.org MCRs are highly atom-economical and can significantly simplify the synthesis of complex pyrazoles. mdpi.com Research could focus on designing a one-pot synthesis starting from simpler precursors to build the substituted pyrazole (B372694) core.
Catalytic Approaches: The use of novel catalysts, including bio-organic catalysts like taurine (B1682933) or nano-catalysts, can lead to milder reaction conditions, shorter reaction times, and higher yields. tandfonline.comnih.govgrowingscience.com Exploring catalysts that can be easily recovered and reused would further enhance the sustainability of the synthesis. tandfonline.com
Alternative Energy Sources: Microwave-assisted and ultrasound-facilitated synthesis are powerful techniques that can accelerate reaction rates and often lead to cleaner reactions with higher yields compared to conventional heating. nih.govnih.gov
Green Solvents: Moving away from hazardous organic solvents towards greener alternatives like water or solvent-free conditions is a critical goal. acs.orgnih.govmdpi.com
| Methodology | Traditional Approach | Sustainable/Atom-Economical Approach | Key Advantages of Sustainable Approach |
|---|---|---|---|
| Reaction Type | Stepwise condensation and subsequent functionalization | One-pot Multicomponent Reaction (MCR) rsc.org | Step and pot economy, reduced waste mdpi.com |
| Energy Input | Conventional heating (reflux) | Microwave irradiation or Ultrasonication nih.gov | Shorter reaction times, energy efficiency nih.gov |
| Solvent | Volatile organic solvents (e.g., toluene, DMF) | Water, ethanol, or solvent-free conditions mdpi.com | Reduced environmental impact, improved safety |
| Catalyst | Stoichiometric strong acids or bases | Reusable heterogeneous or bio-organic catalysts tandfonline.com | Catalyst recyclability, milder conditions tandfonline.com |
Exploration of Unconventional Reactivity and Transformations
The functional groups on this compound offer a playground for exploring novel chemical transformations beyond standard cross-coupling reactions.
Future research could investigate:
C-H Activation: Direct functionalization of C-H bonds is a powerful, atom-economical strategy. researchgate.net For the target molecule, the C3-H bond of the pyrazole ring is a prime candidate for transition-metal-catalyzed C-H activation, allowing for the introduction of various aryl, alkyl, or heteroatom groups without the need for pre-functionalization. rsc.orgacs.orgrsc.org This approach bypasses the often-problematic synthesis of organometallic intermediates.
Photocatalysis and Electrochemistry: These methods can enable unique transformations under mild conditions. For instance, visible-light photocatalysis could be used to generate radicals from the C-Br bond, leading to novel coupling partners or cyclization reactions.
Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce the pyrazole ring to open or undergo rearrangement could lead to the synthesis of entirely new heterocyclic systems, expanding the chemical space accessible from this starting material.
Selective Transformations: A key challenge is the selective reaction of one functional group in the presence of others. Developing methodologies that can, for example, functionalize the C3-H bond without affecting the C-Br bond, or vice-versa, is of significant synthetic interest.
Advanced Characterization of Transient Intermediates
Understanding reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new ones. The formation of pyrazoles, such as in the Knorr synthesis, involves several transient intermediates that are often difficult to detect and characterize. rsc.org
Future studies on the synthesis and reactions of this compound would benefit from:
Flow Chemistry: Continuous flow reactors allow for precise control over reaction parameters like temperature, pressure, and residence time. This control enables the "trapping" and analysis of short-lived intermediates that would be undetectable in a traditional batch reactor. rsc.org
In-situ Spectroscopic Techniques: The use of techniques like in-situ NMR, IR, and Raman spectroscopy allows for real-time monitoring of reactions. This can provide valuable kinetic data and help identify key intermediates as they form and are consumed.
Mass Spectrometry: Advanced mass spectrometry techniques can be used to detect and structurally elucidate transient species, even at very low concentrations. rsc.org Studies on carbohydrate hydrazone derivatives have successfully used spectral analysis to identify intermediates in pyrazole formation. nih.gov
By applying these advanced analytical methods, a deeper mechanistic understanding can be achieved, leading to more rational and efficient synthesis design. rsc.org
Machine Learning and AI-Driven Discovery in Pyrazole Chemistry
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. illinois.eduresearchgate.net These computational tools can analyze vast datasets to predict reaction outcomes, optimize conditions, and even design new molecules with desired properties.
In the context of pyrazole chemistry, future directions include:
Predictive Modeling: ML models can be trained on existing reaction data to predict the success or failure of a new reaction, as well as its yield and regioselectivity. nih.govjetir.org This can save significant time and resources by avoiding unsuccessful experiments.
Reaction Optimization: AI algorithms can efficiently explore the vast parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for synthesizing or functionalizing this compound. illinois.edu
De Novo Design: Generative AI models can design novel pyrazole derivatives with specific predicted properties, such as enhanced biological activity for agrochemical applications or specific photophysical properties for materials science.
| Application Area | Specific Task | Potential Impact |
|---|---|---|
| Synthesis Planning | Predicting optimal reaction pathways and conditions nih.gov | Accelerated development of efficient synthetic routes |
| Property Prediction | Forecasting biological activity (e.g., herbicidal) or material properties | Rational design of new, high-performance molecules |
| Mechanism Elucidation | Analyzing kinetic data to propose and validate reaction mechanisms | Deeper understanding of pyrazole reactivity |
| Automated Synthesis | Integrating AI with robotic platforms for hands-off synthesis and optimization illinois.edu | High-throughput screening and discovery of new pyrazoles |
Expanding Applications in Niche Chemical Fields (e.g., agrochemicals, beyond medical)
While pyrazoles are well-known in medicine, their derivatives are also crucial in other sectors. researchgate.net Future research on this compound and its derivatives should actively explore these non-medical applications.
Agrochemicals: The pyrazole scaffold is present in numerous commercial pesticides, including fungicides, herbicides, and insecticides. rhhz.netnih.govccspublishing.org.cnresearchgate.netnih.govderpharmachemica.com The specific substitution pattern of the title compound could be a starting point for developing new agrochemicals with novel modes of action or improved efficacy and safety profiles. Structure-activity relationship (SAR) studies could be conducted by systematically modifying each part of the molecule. ccspublishing.org.cn
Material Science: The electronic properties of the pyrazole ring make its derivatives suitable for applications in materials science. nih.gov Research could explore the synthesis of polymers, dyes, or organic light-emitting diode (OLED) materials derived from this compound. Their intrinsic fluorescence and solid-state properties could be tuned by further functionalization. nih.gov
Overcoming Synthetic and Methodological Bottlenecks
Despite decades of research, the synthesis of specifically substituted pyrazoles still presents challenges.
Functional Group Tolerance: Many synthetic methods for pyrazoles are not compatible with a wide range of functional groups. Future research must focus on developing robust methods that tolerate sensitive functionalities, allowing for the synthesis of a more diverse range of derivatives.
Scalability: A method that works well on a milligram scale in the lab may not be suitable for large-scale industrial production. Overcoming bottlenecks related to safety, cost of reagents, and purification on a larger scale is essential for any practical application. Flow chemistry, in particular, offers a promising solution to scalability and safety issues. nih.gov
Q & A
Basic Questions
Q. What are the optimal synthetic routes and conditions for preparing 4-bromo-1-isopropyl-5-(methoxymethyl)-1H-pyrazole?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of substituted hydrazides or nucleophilic substitution on pre-functionalized pyrazole cores. Key parameters include:
- Temperature : 50–80°C for cyclization reactions (e.g., using POCl₃ as a catalyst) .
- Solvent : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization yields >95% purity .
- Critical Note : Optimize stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-substitution .
Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm; isopropyl splitting patterns) .
- IR : Stretching frequencies for C-Br (~550 cm⁻¹) and C-O (methoxymethyl, ~1100 cm⁻¹) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±0.001 Da) .
Q. How does the reactivity of this compound compare to other brominated pyrazole derivatives?
- Methodological Answer : The bromine at C4 and methoxymethyl at C5 create distinct electronic effects:
- Electrophilic Substitution : Bromine deactivates the ring, directing further substitutions to C3/C5 positions .
- Nucleophilic Displacement : Methoxymethyl groups enhance solubility, facilitating SN2 reactions at the bromine site in polar solvents .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?
- Methodological Answer : Discrepancies often arise from assay conditions:
- Standardized Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .
- Structural Analog Comparison : Test derivatives (e.g., replacing isopropyl with phenyl groups) to isolate pharmacophoric motifs .
- Solubility Controls : Ensure DMSO concentrations ≤1% to avoid false negatives .
Q. How can computational modeling guide the design of derivatives with enhanced enzyme selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinities for targets like COX-2 or kinases. The methoxymethyl group may stabilize hydrogen bonds in hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to prioritize syntheses .
Q. What experimental approaches validate the mechanism of action in pharmacological contexts?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against purified targets (e.g., acetylcholinesterase) using Ellman’s method .
- Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY conjugates) tracks intracellular localization .
- Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers) .
Q. How do steric effects from the isopropyl and methoxymethyl groups influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ with arylboronic acids. Steric hindrance at C4 bromine reduces yields; microwave-assisted heating (100°C, 30 min) improves efficiency .
- Competitive Experiments : Compare reaction rates with less-hindered analogs (e.g., 4-bromo-5-methylpyrazoles) to quantify steric contributions .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity for similar derivatives?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
- Metabolic Stability : LC-MS/MS quantifies metabolite formation (e.g., demethylated products) that may influence toxicity .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) distinguishes necrotic vs. apoptotic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
